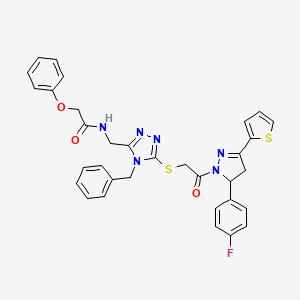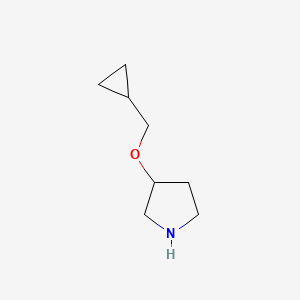
N-(1-Cyanoethyl)-1-ethyl-N-methyl-3-(oxan-4-yl)pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyanoethyl)-1-ethyl-N-methyl-3-(oxan-4-yl)pyrazole-4-carboxamide, also known as CEP-33779, is a small molecule inhibitor of the transcription factor nuclear factor-kappa B (NF-κB). NF-κB is a key regulator of inflammation, immunity, and cell survival, and dysregulation of NF-κB signaling has been implicated in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Wirkmechanismus
N-(1-Cyanoethyl)-1-ethyl-N-methyl-3-(oxan-4-yl)pyrazole-4-carboxamide inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. NF-κB is activated by various stimuli, including cytokines, microbial products, and stress, and dysregulation of NF-κB signaling has been implicated in various diseases.
N-(1-Cyanoethyl)-1-ethyl-N-methyl-3-(oxan-4-yl)pyrazole-4-carboxamide binds to the kinase domain of IKKβ, a key upstream activator of NF-κB, and inhibits its activity. This leads to the inhibition of NF-κB signaling and the downregulation of NF-κB target genes involved in inflammation, immunity, and cell survival.
Biochemical and Physiological Effects:
N-(1-Cyanoethyl)-1-ethyl-N-methyl-3-(oxan-4-yl)pyrazole-4-carboxamide has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory effects in preclinical models. In cancer, N-(1-Cyanoethyl)-1-ethyl-N-methyl-3-(oxan-4-yl)pyrazole-4-carboxamide inhibits the growth and survival of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-(1-Cyanoethyl)-1-ethyl-N-methyl-3-(oxan-4-yl)pyrazole-4-carboxamide enhances the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to these treatments.
In inflammatory diseases, N-(1-Cyanoethyl)-1-ethyl-N-methyl-3-(oxan-4-yl)pyrazole-4-carboxamide reduces inflammation and tissue damage by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, N-(1-Cyanoethyl)-1-ethyl-N-methyl-3-(oxan-4-yl)pyrazole-4-carboxamide suppresses the activation and migration of immune cells, such as T cells and macrophages, that are involved in the pathogenesis of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-Cyanoethyl)-1-ethyl-N-methyl-3-(oxan-4-yl)pyrazole-4-carboxamide has several advantages for lab experiments, including its specificity for NF-κB and its ability to inhibit NF-κB signaling in various cell types and animal models. In addition, N-(1-Cyanoethyl)-1-ethyl-N-methyl-3-(oxan-4-yl)pyrazole-4-carboxamide has been shown to have low toxicity and good pharmacokinetic properties in preclinical studies.
However, N-(1-Cyanoethyl)-1-ethyl-N-methyl-3-(oxan-4-yl)pyrazole-4-carboxamide also has some limitations for lab experiments, including its low solubility in water and its relatively low potency compared to other NF-κB inhibitors. In addition, N-(1-Cyanoethyl)-1-ethyl-N-methyl-3-(oxan-4-yl)pyrazole-4-carboxamide may have off-target effects on other kinases and signaling pathways, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-(1-Cyanoethyl)-1-ethyl-N-methyl-3-(oxan-4-yl)pyrazole-4-carboxamide. One direction is to further investigate the potential of N-(1-Cyanoethyl)-1-ethyl-N-methyl-3-(oxan-4-yl)pyrazole-4-carboxamide as a cancer therapy, either as a single agent or in combination with other treatments. Another direction is to explore the potential of N-(1-Cyanoethyl)-1-ethyl-N-methyl-3-(oxan-4-yl)pyrazole-4-carboxamide as a therapy for inflammatory diseases and autoimmune disorders, either as a systemic treatment or as a topical treatment.
In addition, future studies could investigate the pharmacokinetics and pharmacodynamics of N-(1-Cyanoethyl)-1-ethyl-N-methyl-3-(oxan-4-yl)pyrazole-4-carboxamide in humans, as well as its safety and efficacy in clinical trials. Finally, future studies could investigate the potential of N-(1-Cyanoethyl)-1-ethyl-N-methyl-3-(oxan-4-yl)pyrazole-4-carboxamide as a tool for studying NF-κB signaling and its role in various diseases.
Synthesemethoden
The synthesis of N-(1-Cyanoethyl)-1-ethyl-N-methyl-3-(oxan-4-yl)pyrazole-4-carboxamide involves the reaction of 1-ethyl-3-methyl-4-(oxan-4-yl)pyrazole-5-carboxylic acid with ethyl chloroformate and then with 1-aminoethyl cyanide. The product is then treated with hydrochloric acid to yield N-(1-Cyanoethyl)-1-ethyl-N-methyl-3-(oxan-4-yl)pyrazole-4-carboxamide. The overall yield of the synthesis is around 20-25%.
Wissenschaftliche Forschungsanwendungen
N-(1-Cyanoethyl)-1-ethyl-N-methyl-3-(oxan-4-yl)pyrazole-4-carboxamide has been extensively studied in preclinical models of various diseases, including cancer, inflammatory diseases, and autoimmune disorders. In cancer, N-(1-Cyanoethyl)-1-ethyl-N-methyl-3-(oxan-4-yl)pyrazole-4-carboxamide has been shown to inhibit the growth and survival of various cancer cell lines, including multiple myeloma, breast cancer, and pancreatic cancer. In addition, N-(1-Cyanoethyl)-1-ethyl-N-methyl-3-(oxan-4-yl)pyrazole-4-carboxamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
In inflammatory diseases, N-(1-Cyanoethyl)-1-ethyl-N-methyl-3-(oxan-4-yl)pyrazole-4-carboxamide has been shown to reduce inflammation and tissue damage in animal models of rheumatoid arthritis, inflammatory bowel disease, and asthma. In autoimmune disorders, N-(1-Cyanoethyl)-1-ethyl-N-methyl-3-(oxan-4-yl)pyrazole-4-carboxamide has been shown to suppress autoimmunity and prevent disease progression in animal models of multiple sclerosis and lupus.
Eigenschaften
IUPAC Name |
N-(1-cyanoethyl)-1-ethyl-N-methyl-3-(oxan-4-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-4-19-10-13(15(20)18(3)11(2)9-16)14(17-19)12-5-7-21-8-6-12/h10-12H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGRKDALFVCTHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2CCOCC2)C(=O)N(C)C(C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2419313.png)
![1-[4-[(2-Amino-5-thiazolyl)methyl]phenyl]ethanone](/img/structure/B2419314.png)

![1-{[(dimethylamino)carbonyl]oxy}-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2419317.png)
![N-[2-(2,5-dimethoxyphenyl)ethyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2419318.png)
![1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2419319.png)

![[4-[(Z)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzenesulfonate](/img/structure/B2419323.png)
![8-methoxy-5-(4-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2419326.png)
![2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2419328.png)
![N-{4-[7-(2,4-dichlorophenyl)-2-(3-hydroxypropyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide](/img/structure/B2419330.png)

![2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2419335.png)